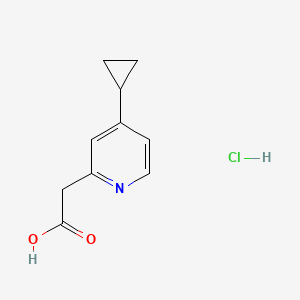
2-(4-Cyclopropylpyridin-2-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (2CPHCl) is a cyclopropane-containing derivative of pyridine-2-acetic acid (PAA). It is a white crystalline solid that is soluble in water and has a melting point of 128-131°C. 2CPHCl has been studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and biochemistry.
Scientific Research Applications
Crystal Structure Analysis
Studies have investigated the crystal structures of related pyridine herbicides and compounds to understand their physical and chemical properties. For instance, Park et al. (2016) explored the crystal structure of fluroxypyr, a pyridine herbicide, revealing how hydrogen bonds and weak π–π interactions form a three-dimensional network, which could provide insights into the design of new herbicides or chemical agents with enhanced efficacy and stability (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).
Synthesis and Characterization of Complexes
Research on the synthesis and characterization of novel compounds and their metal complexes is another application area. Ikram et al. (2015) synthesized new compounds with potential antioxidant and enzyme inhibitory activities by reacting an amino acid with 2-hydroxynaphthaldehyde. These studies underscore the compound's potential in creating bioactive molecules for pharmaceutical applications (M. Ikram, S. Rehman, Ajmal Khan, R. Baker, T. Hofer, F. Subhan, M. Qayum, Faridoon, C. Schulzke, 2015).
Anticancer and Antimicrobial Activities
The potential for developing anticancer and antimicrobial agents is another significant area of research. Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of triazinone compounds, demonstrating significant in vitro anticancer activities. This suggests that derivatives of pyridine compounds, including "2-(4-Cyclopropylpyridin-2-yl)acetic acid hydrochloride," might be explored for their therapeutic potentials (H. Saad, A. Moustafa, 2011).
Chemical Transformations and Reactions
Exploring chemical reactions and transformations for synthesizing novel compounds is crucial. Huang and Zhou (2002) described a CuX2-mediated cyclization reaction of cyclopropylideneacetic acids and esters, leading to the synthesis of furanones and pyran-2-ones. Such studies highlight the versatility of pyridine derivatives in synthesizing a wide range of chemical structures with potential applications in materials science and organic synthesis (Xian Huang, Hongwei Zhou, 2002).
properties
IUPAC Name |
2-(4-cyclopropylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-9-5-8(3-4-11-9)7-1-2-7;/h3-5,7H,1-2,6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJUOGVUNVHRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2989520.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2989521.png)
![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)
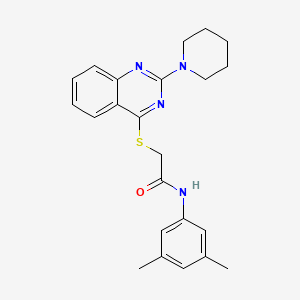

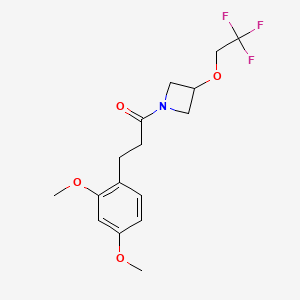
![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)
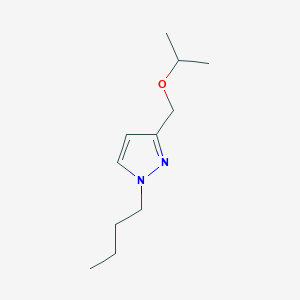
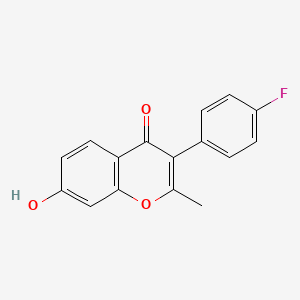
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2989535.png)

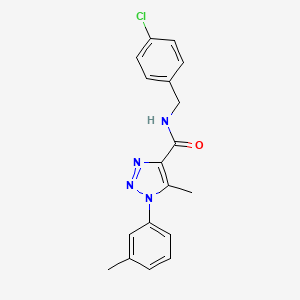
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989540.png)
![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)